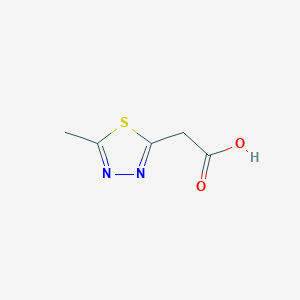

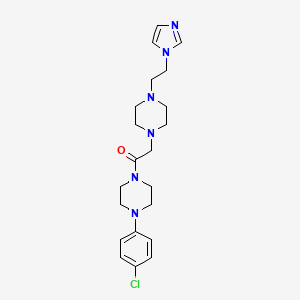

2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of thiadiazolyl acetic acid derivatives is characterized using techniques such as X-ray crystallography, which unambiguously determines the stereochemical structure. This detailed structural information is crucial for understanding the compound's chemical behavior and reactivity (Kanai et al., 1993).

Chemical Reactions and Properties

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding how these compounds can be handled and used in various applications. Such properties are typically determined through experimental studies focusing on the compounds' behavior under different conditions.

Chemical Properties Analysis

The chemical properties of "2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid" derivatives, such as acidity, basicity, and reactivity towards other chemicals, are pivotal. Studies have explored the acidity constants and tautomerism, providing insights into the compounds' stability and reactivity profiles in different environments (Pop et al., 2015).

科学的研究の応用

Biological Activities and Pharmacological Profiles

Heterocyclic compounds, like 2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid, have garnered significant interest due to their extensive pharmacological activities. These activities are attributed to the presence of the toxophoric N2C2S moiety in their structure. Specifically, 1,3,4-thiadiazole and its derivatives are known for their anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The development of hybrid molecules combining different structures may lead to compounds with enhanced biological profiles, making these heterocycles a central component in new drug development (Mishra et al., 2015).

Structural Significance in Medicinal Chemistry

1,3,4-Thiadiazole and oxadiazole heterocycles are recognized as core structures in medicinal chemistry due to their varied pharmacological potential and the broad scope for chemical modification. These heterocycles are particularly significant as they exhibit diverse pharmacological activities, such as antimicrobial, anti-inflammatory, analgetic, antitumor, antitubercular, and antiviral effects. Their structural flexibility allows for the creation of compounds with promising biological profiles, emphasizing their importance in the synthesis of new pharmacologically active molecules (Lelyukh, 2019).

Chemical Synthesis and Biological Significance

Synthetic Approaches and Biological Applications

The synthesis of 1,3,4-thiadiazoline and related compounds involves various methods, predominantly cyclization reactions of thiosemicarbazone. These synthetic approaches have paved the way for the exploration of the pharmaceutical significance of thiadiazolines, especially concerning their biological activity against different microbial strains. The versatility in their synthesis highlights their potential in the pharmaceutical field and underscores the importance of their biological activities (Yusuf & Jain, 2014).

Chemotherapeutic Potential

Compounds like 2-methyl-3-(1’3’4-thiadiazole-2-yl)-4-(3H) quinazolinones, derived from the thiadiazole structure, have shown notable antibacterial activity. The stability of the quinazolinone nucleus has led researchers to create bioactive moieties with potential as medicinal agents. These compounds' chemotherapeutic significance is evident in their activity against various bacterial strains, showcasing the potential of thiadiazole derivatives in addressing antibiotic resistance (Tiwary et al., 2016).

将来の方向性

The future directions for research on “2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid” and its derivatives are promising. These compounds have shown a wide range of biological activities, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial, and more . Therefore, they might be promising candidates for further evaluation .

作用機序

Target of Action

It’s known that 1,3,4-thiadiazole derivatives have a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . These activities suggest that the compound may interact with various cellular targets, potentially including enzymes, receptors, or DNA.

Mode of Action

For instance, they can inhibit enzyme activity, bind to receptors, or interfere with DNA replication . The specific interactions depend on the structure of the derivative and the nature of the target.

Biochemical Pathways

For example, these compounds may interfere with the synthesis of essential cellular components, disrupt signal transduction pathways, or induce cell death .

Pharmacokinetics

For instance, the presence of the acetic acid moiety may enhance the compound’s solubility, potentially improving its bioavailability .

Result of Action

Based on the known activities of 1,3,4-thiadiazole derivatives, potential effects could include the inhibition of microbial growth, the suppression of viral replication, or the induction of cancer cell death .

生化学分析

Biochemical Properties

The biochemical properties of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid are largely attributed to the presence of the 1,3,4-thiadiazole moiety . This moiety is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often characterized by the ability of thiadiazole derivatives to disrupt processes related to DNA replication .

Cellular Effects

This compound can influence cell function in various ways. For instance, it has been reported to exhibit antimicrobial activity against E. coli, B. mycoides, and C. albicans . This suggests that it may impact cell signaling pathways, gene expression, and cellular metabolism in these organisms .

Molecular Mechanism

The molecular mechanism of action of this compound is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-3-6-7-4(10-3)2-5(8)9/h2H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVQOJGVNCLRGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole](/img/structure/B2487521.png)

![5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2487522.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2487531.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2487533.png)

![butyl 4-(6-fluoro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2487535.png)

![Methyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2487538.png)